

Comprehensive Technical Guide: H-Pro-Phe-NH₂ HCl

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *H-Pro-Phe-NH₂ HCl*

Cat. No.: *B1494561*

[Get Quote](#)

Physicochemical Characterization, Synthesis, and Enzymatic Applications

Executive Summary

H-Pro-Phe-NH₂ HCl (L-Prolyl-L-phenylalaninamide hydrochloride) is a synthetic dipeptide amide primarily utilized as a specific substrate for Prolyl Endopeptidases (PEP) and Prolyl Oligopeptidases (POP).[1][2] Its structural rigidity, conferred by the pyrrolidine ring of proline, combined with the aromatic phenylalanine residue, makes it an ideal probe for studying enzyme kinetics, active site specificity, and peptide transport mechanisms (e.g., PEPT1/PEPT2). This guide details its physicochemical properties, solid-phase synthesis (SPPS) protocols, and analytical validation methods.

Part 1: Physicochemical Characterization[1]

The hydrochloride salt form is preferred for research applications due to its enhanced aqueous solubility and storage stability compared to the free base.

Table 1: Chemical Specifications

Property	Data	Notes
Chemical Name	L-Prolyl-L-phenylalaninamide hydrochloride	IUPAC nomenclature
Sequence	H-Pro-Phe-NH ₂ [2][3][4][5][6] · HCl	N-to-C terminus
Molecular Formula	C ₁₄ H ₁₉ N ₃ O ₂ · HCl	Salt stoichiometry 1:1
Molecular Weight	297.78 g/mol	Free base: ~261.32 g/mol
Solubility	>20 mg/mL in H ₂ O; Soluble in MeOH	Hygroscopic; store with desiccant
pKa Values	~9.1 (N-term amine)	Amide C-term is non-ionizable
Physical State	White lyophilized powder	Crystalline upon slow evaporation
Hygroscopicity	High	Absorb moisture rapidly; handle in low humidity

Structural Stability

The C-terminal amide (–CONH₂) mimics the peptide backbone of larger proteins, preventing carboxypeptidase degradation at the C-terminus. However, the Pro-Phe peptide bond is susceptible to specific cleavage by serine proteases (POP/PEP) that target post-proline residues.[7]

Part 2: Synthetic Methodology (SPPS)

To ensure high purity (>98%) and prevent racemization, Fmoc Solid Phase Peptide Synthesis (SPPS) on Rink Amide resin is the industry standard. The following protocol outlines the synthesis of **H-Pro-Phe-NH₂ HCl**.

2.1 Resin Selection & Preparation

- Resin: Rink Amide MBHA Resin (Loading: 0.5–0.7 mmol/g).

- Rationale: Rink Amide linkers yield a C-terminal primary amide upon cleavage with TFA, essential for this specific molecule.

2.2 Step-by-Step Synthesis Protocol

- Swelling: Swell resin in DMF (Dimethylformamide) for 30 minutes.
- Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x).
- Coupling 1 (Phenylalanine):
 - Activate Fmoc-Phe-OH (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF.
 - Add to resin; shake for 45–60 min.
 - QC Check: Kaiser Test (Ninhydrin) should be negative (colorless beads).
- Deprotection: Remove Fmoc group (20% Piperidine/DMF).
- Coupling 2 (Proline):
 - Activate Fmoc-Pro-OH (3 eq) using HATU (to minimize steric hindrance) and DIPEA.
 - Coupling time: 60 min.
- Final Deprotection: Remove N-terminal Fmoc from Proline.
- Cleavage & Side Chain Removal:
 - Reagent: TFA/TIS/H₂O (95:2.5:2.5).
 - Duration: 2 hours at room temperature.
 - Result: Peptide is cleaved from resin and released as the TFA salt.
- Salt Exchange (TFA to HCl):
 - Dissolve crude peptide in dilute HCl (0.1 M).

- Lyophilize.[8] Repeat 3x to ensure complete counter-ion exchange.

2.3 Synthesis Workflow Visualization



[Click to download full resolution via product page](#)

Figure 1: Solid Phase Peptide Synthesis (SPPS) workflow for **H-Pro-Phe-NH2 HCl** using Fmoc chemistry.

Part 3: Biological Applications & Enzymatic Kinetics[7]

3.1 Prolyl Oligopeptidase (POP) Substrate

H-Pro-Phe-NH₂ serves as a minimal substrate for Prolyl Oligopeptidase (EC 3.4.21.26). POP is a serine protease unique in its ability to cleave peptides (up to 30 residues) at the carboxyl side of internal proline residues.

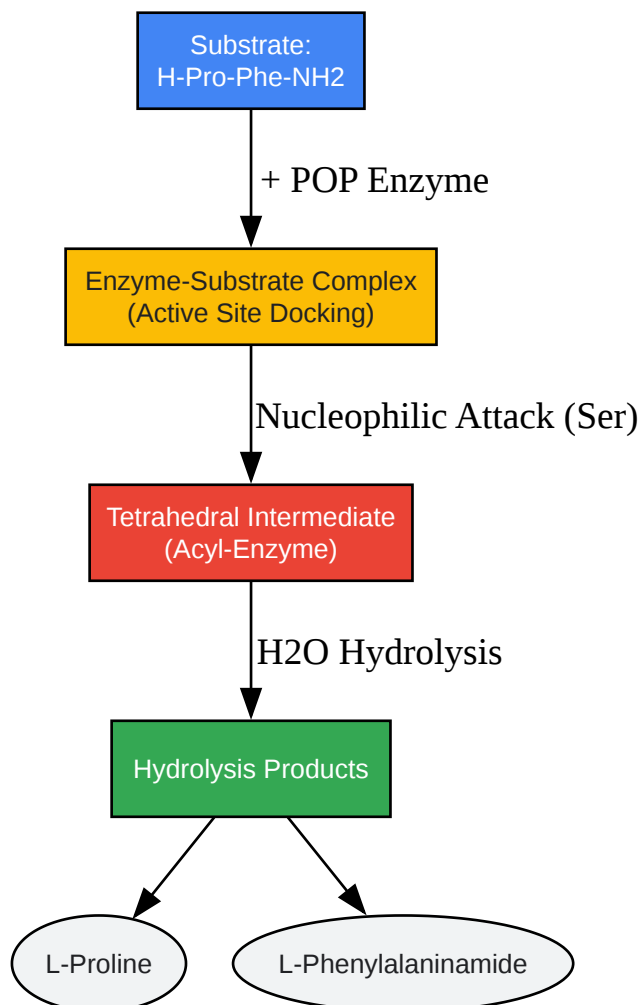
- Mechanism: The enzyme's active site (catalytic triad: Ser-Asp-His) attacks the carbonyl carbon of the Pro-Phe bond.
- Kinetic Relevance: Because H-Pro-Phe-NH₂ is a dipeptide amide, it minimizes steric interference from non-essential residues, allowing researchers to calculate values specifically for the S1-S1' subsite interactions.

3.2 Peptide Transporters (PEPT1/PEPT2)

This dipeptide is also used to characterize proton-coupled oligopeptide transporters (POTs).

- PEPT1 (SLC15A1): Low affinity, high capacity (Intestinal).
- PEPT2 (SLC15A2): High affinity, low capacity (Renal/Neuronal).
- Utility: The "Pro-Phe" motif is highly stable against general aminopeptidases, making it a robust marker for uptake studies in Caco-2 cell lines.

3.3 Enzymatic Cleavage Pathway



[Click to download full resolution via product page](#)

Figure 2: Mechanism of action for Prolyl Oligopeptidase (POP) cleavage of H-Pro-Phe-NH₂.

Part 4: Analytical Quality Control

To validate the synthesized **H-Pro-Phe-NH₂ HCl** for research use, the following QC parameters are mandatory.

4.1 HPLC Method (Reverse Phase)

- Column: C18 (4.6 x 150 mm, 5 μm particle size).
- Mobile Phase A: 0.1% TFA in Water.

- Mobile Phase B: 0.1% TFA in Acetonitrile.
- Gradient: 5% B to 60% B over 20 minutes.
- Detection: UV at 214 nm (peptide bond) and 254 nm (Phenylalanine aromatic ring).
- Retention Time: Expect elution early in the gradient due to the polarity of the free N-terminal amine and short chain length.

4.2 Mass Spectrometry (ESI-MS)

- Ionization: Electrospray Ionization (Positive Mode).
- Expected Mass:
 - $[M+H]^+ = 262.33$ Da (Monoisotopic mass of free base + proton).
 - Note: The HCl counter-ion dissociates; do not look for m/z 297.

References

- PubChem. (2024).[5] L-Prolyl-L-phenylalaninamide hydrochloride Compound Summary. National Library of Medicine. Available at: [\[Link\]](#)
- Polgár, L. (2002). The prolyl oligopeptidase family. Cellular and Molecular Life Sciences, 59(2), 349–362. Available at: [\[Link\]](#)
- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[9][10] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Available at: [\[Link\]](#)
- Brandsch, M., et al. (2008). Transport of peptidomimetic drugs by the intestinal Di/tripeptide transporter PEPT1. Pharmacy & Pharmacology, 60(11).[5] Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Solubility and solution stability studies of different amino acid prodrugs of bromhexine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. H-D-PRO-NH2 HCL | 50894-62-7 [chemicalbook.com]
- 3. Methylamine - Wikipedia [en.wikipedia.org]
- 4. echemi.com [echemi.com]
- 5. H-D-Phe-NH2 hcl | C9H13CIN2O | CID 56777394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Evaluation of stability of (1R,2 S)-(-)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. H-Phe-Phe-NH2 peptide [novoprolabs.com]
- 9. peptide.com [peptide.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- To cite this document: BenchChem. [Comprehensive Technical Guide: H-Pro-Phe-NH2 HCl]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1494561/docs#comprehensive-technical-guide-h-pro-phe-nh2-hcl>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)